Cas no 15936-75-1 (7-Bromo-5-methyl-1H-indole-2-carboxylic acid)

7-Bromo-5-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative with a carboxylic acid functional group at the 2-position and a methyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom at the 7-position enhances its reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its well-defined structure and high purity make it suitable for research applications in medicinal chemistry, where indole scaffolds are frequently explored for bioactive molecule design. The compound is typically handled under standard laboratory conditions.
7-Bromo-5-methyl-1H-indole-2-carboxylic acid structure
15936-75-1 structure
Product Name:7-Bromo-5-methyl-1H-indole-2-carboxylic acid
CAS No:15936-75-1
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD02664426
CID:2626250
PubChem ID:4023176
Update Time:2025-06-08

7-Bromo-5-methyl-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-5-methyl-1H-indole-2-carboxylic acid
    • 5-Methyl-7-brom-indol-2-carbonsaeure;5-methoxy-7-bromobenzofuran;7-Brom-5-methoxy-cumaron;7-bromo-5-methyl-indole-2-carboxylic acid;7-bromo-5-methoxybenzofuran;
    • DTXSID501257001
    • MS-20754
    • 15936-75-1
    • AKOS005144098
    • 7-bromo-5-methyl-1H-indole-2-carboxylicAcid
    • BBL021768
    • 1H-Indole-2-carboxylic acid, 7-bromo-5-methyl-
    • STK894485
    • CS-0206511
    • SCHEMBL3708783
    • MFCD02664426
    • DB-400008
    • MDL: MFCD02664426
    • Inchi: 1S/C10H8BrNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14)
    • InChI Key: FEKBHGAFULIULQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC2C=C(C(=O)O)NC=21

Computed Properties

  • Exact Mass: 252.97400
  • Monoisotopic Mass: 252.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • PSA: 53.09000
  • LogP: 2.93700

7-Bromo-5-methyl-1H-indole-2-carboxylic acid Security Information

7-Bromo-5-methyl-1H-indole-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Bromo-5-methyl-1H-indole-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:15936-75-1)7-Bromo-5-methyl-1H-indole-2-carboxylic acid
Order Number:A1137022
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:43
Price ($):544.0
Email:sales@amadischem.com

Additional information on 7-Bromo-5-methyl-1H-indole-2-carboxylic acid

Comprehensive Overview of 7-Bromo-5-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-75-1)

7-Bromo-5-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-75-1) is a halogenated indole derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its bromine substitution at the 7-position and a methyl group at the 5-position, serves as a versatile intermediate in organic synthesis. Its carboxylic acid functionality further enhances its reactivity, making it a valuable building block for drug discovery and material science.

The growing interest in indole derivatives stems from their prevalence in bioactive molecules. Researchers frequently search for "7-Bromo-5-methyl-1H-indole-2-carboxylic acid uses" or "synthesis of brominated indoles," reflecting its relevance in developing kinase inhibitors and antimicrobial agents. Recent studies highlight its potential in targeting cancer pathways and neurodegenerative diseases, aligning with trending topics like precision medicine and AI-driven drug design.

From a structural perspective, the 7-bromo moiety introduces electron-withdrawing effects, influencing the compound's reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig animations. This property is frequently explored in queries like "functionalization of bromo-indoles" or "15936-75-1 coupling reactions." The methyl group at C-5 adds steric control, a feature leveraged in asymmetric synthesis—a hot topic in green chemistry forums.

Analytical data for CAS No. 15936-75-1 typically includes HPLC purity >98% and characteristic NMR peaks (e.g., δ 11.2 ppm for the indole NH). Such details are critical for researchers verifying "7-Bromo-5-methyl-1H-indole-2-carboxylic acid spectroscopic data." The compound’s stability under inert atmospheres and solubility in DMSO/THF are also frequently documented, addressing common logistical questions in lab protocols.

In agrochemical contexts, this compound’s derivatives show promise as plant growth regulators, resonating with sustainable agriculture trends. Patent analyses reveal its incorporation into herbicides with improved biodegradability—a response to searches like "eco-friendly indole-based agrochemicals." Its low ecotoxicity profile further fuels interest, particularly in EU REACH-compliant formulations.

Supply chain dynamics for 15936-75-1 reflect broader shifts in fine chemical manufacturing. Queries such as "bulk suppliers of 7-Bromo-5-methyl-1H-indole-2-carboxylic acid" often lead to discussions about regional production hubs in Asia vs. Western API manufacturers. Regulatory filings indicate GMP-grade availability, catering to preclinical development needs—a key concern for startups navigating FDA/EMA guidelines.

Emerging applications include its use in OLED materials, where the bromo-indole core enhances electron transport properties. This intersects with searches for "organic semiconductor precursors" and aligns with renewable energy investments. Computational studies (e.g., DFT calculations) of its molecular orbitals are increasingly cited, reflecting the compound’s role in computational chemistry education.

Storage recommendations (-20°C under argon) and handling precautions (avoid prolonged light exposure) are frequently updated in SDS documents, addressing laboratory safety queries. These practical insights complement theoretical discussions, making CAS No. 15936-75-1 a well-documented case study in chemical logistics.

In summary, 7-Bromo-5-methyl-1H-indole-2-carboxylic acid exemplifies the convergence of synthetic utility and multidisciplinary applicability. Its evolving profile—from medicinal chemistry to advanced materials—ensures sustained relevance in both academic and industrial research landscapes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15936-75-1)7-Bromo-5-methyl-1H-indole-2-carboxylic acid
A1137022
Purity:99%
Quantity:1g
Price ($):544.0
Email